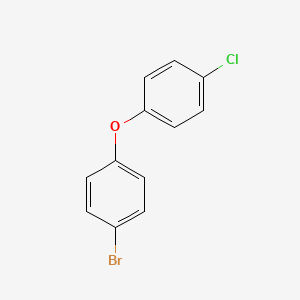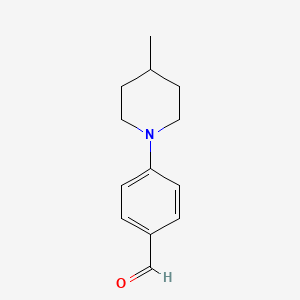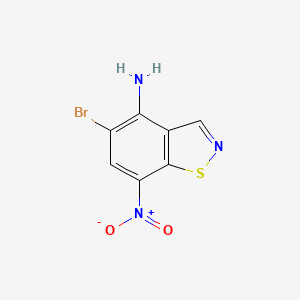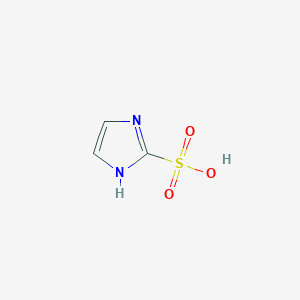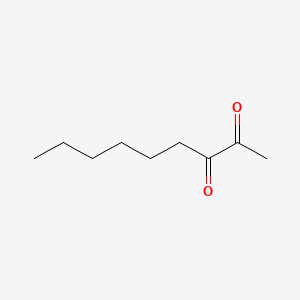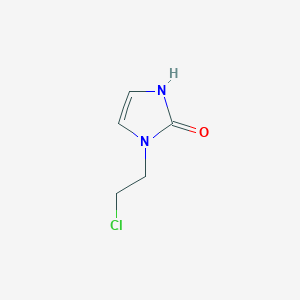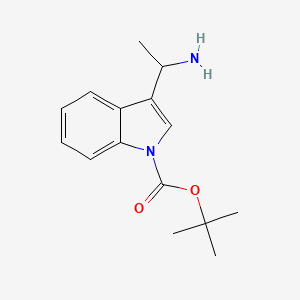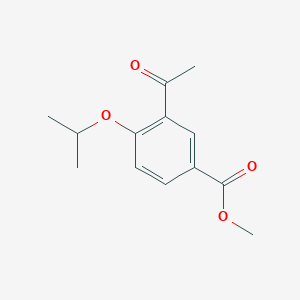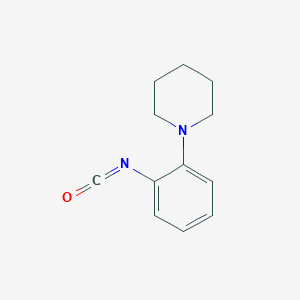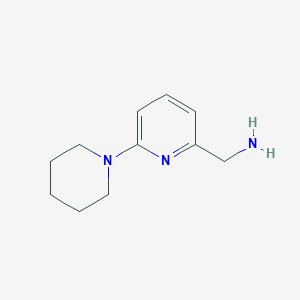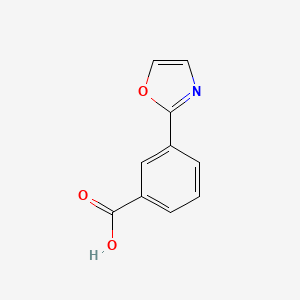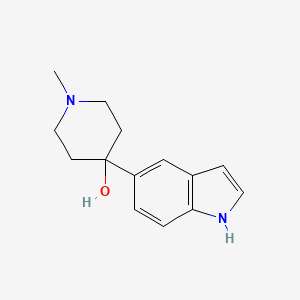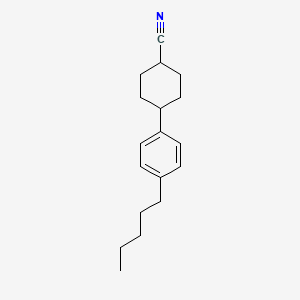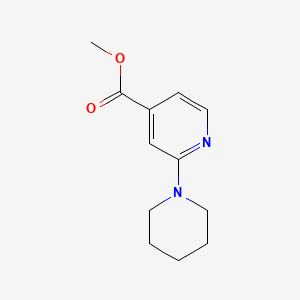
Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate
Overview
Description
- Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>15</sub>NO<sub>2</sub> .
- It belongs to the class of piperidine derivatives and contains both a pyridine ring and a piperidine ring.
- The compound is used in various applications, including medicinal chemistry and drug development.
Synthesis Analysis
- The synthesis of Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate involves the reaction of 2-(piperidin-1-yl)pyridine-4-carbaldehyde with methylamine or its derivatives.
- The reaction typically proceeds through a condensation process, resulting in the formation of the desired product.
Molecular Structure Analysis
- The compound consists of a pyridine ring fused to a piperidine ring.
- The piperidine moiety contains a six-membered ring with one nitrogen atom and five carbon atoms.
- The pyridine moiety contains a six-membered ring with one nitrogen atom and five carbon atoms.
- The methyl ester group is attached to the pyridine ring.
Chemical Reactions Analysis
- Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including hydrogenation , cyclization , cycloaddition , and amination .
- These reactions can lead to the formation of different piperidine derivatives.
Physical And Chemical Properties Analysis
- Molecular Weight : 179.645 g/mol
- Density : ~1.06 g/cm³
- Melting Point : ~50°C
- Boiling Point : 85-90°C
- Flash Point : 192°F
- Refractive Index : n<sub>20D</sub> 1.51
Scientific Research Applications
Aurora Kinase Inhibitor Development
One significant application of methyl 2-(piperidin-1-yl)pyridine-4-carboxylate derivatives is in the development of Aurora kinase inhibitors, which are crucial for cancer treatment. The compound has been identified as part of a structure that inhibits Aurora A, a protein involved in cell division. This inhibition is a potential pathway for cancer therapeutics, highlighting its importance in drug discovery (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Piperidines and Pyrrolidines
Another critical area of application is in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, which are valuable in creating a wide range of biologically active molecules. The described method relies on the oxidative decarboxylation and beta-iodination of alpha-amino acids, presenting a straightforward path to these structures. This process underscores the versatility of piperidine derivatives in synthesizing complex organic molecules (A. Boto et al., 2001).
Relay Catalysis
Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate derivatives have also been utilized in relay catalysis, specifically in the synthesis of methyl 4-aminopyrrole-2-carboxylates. This application demonstrates the role of these derivatives in facilitating complex chemical reactions, leading to compounds with significant potential in pharmaceutical development (E. Galenko et al., 2015).
Corrosion Inhibition
In materials science, derivatives of methyl 2-(piperidin-1-yl)pyridine-4-carboxylate have been explored for their corrosion inhibition properties, particularly on iron surfaces. This research indicates their potential in extending the life of metal structures and components, showcasing an application beyond the pharmaceutical scope (S. Kaya et al., 2016).
Catalytic Efficiency
The compound's derivatives have been synthesized and tested for catalytic efficiency, especially in reactions like acetylation. This application is pivotal in chemical synthesis, where such catalysts can improve reaction conditions and yields, highlighting the compound's utility in synthetic organic chemistry (F. Guendouz et al., 1988).
Safety And Hazards
- Causes skin irritation .
- Causes serious eye irritation .
- May cause respiratory irritation .
Future Directions
- Further research can explore the compound’s pharmacological activity and its potential as a building block for novel drug candidates.
- Investigate its interactions with specific enzymes or receptors to uncover new therapeutic applications.
properties
IUPAC Name |
methyl 2-piperidin-1-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-13-11(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOBIXWZODVNKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594596 | |
| Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |
CAS RN |
888070-05-1 | |
| Record name | Methyl 2-(piperidin-1-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

